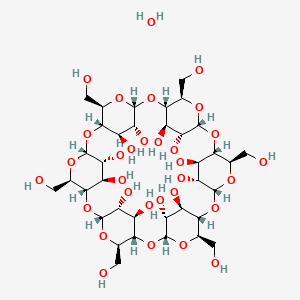
alpha-Cyclodextrin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
?-Cyclodextrine (hydrate) est un oligosaccharide cyclique composé de sous-unités de glucose liées par des liaisons glycosidiques α-1,4. Elle fait partie de la famille des cyclodextrines, qui comprend l’α-cyclodextrine, la β-cyclodextrine et la γ-cyclodextrine, chacune différant par le nombre d’unités de glucose. Les cyclodextrines sont produites à partir d’amidon par conversion enzymatique et sont utilisées dans diverses industries, notamment l’industrie alimentaire, pharmaceutique et chimique .
Mécanisme D'action
?-Cyclodextrine (hydrate) exerce ses effets par la formation de complexes d’inclusion avec des molécules invitées. La cavité hydrophobe de la cyclodextrine piège les molécules hydrophobes, tandis que l’extérieur hydrophile interagit avec l’environnement aqueux. Ce mécanisme améliore la solubilité et la stabilité des molécules invitées, facilitant leur administration et leur libération contrôlée .
Analyse Biochimique
Biochemical Properties
Alpha-Cyclodextrin hydrate can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes . Its encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .
Cellular Effects
Its ability to form inclusion complexes with a wide range of hydrophobic guest molecules suggests that it could potentially influence cell function by modulating the availability and activity of these molecules .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form inclusion complexes with other molecules . This can lead to changes in the physical, chemical, and biological properties of these molecules, potentially affecting their binding interactions with biomolecules, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
Thermal analyses of cyclodextrins and cyclodextrin complexes suggest that they have good stability .
Metabolic Pathways
This compound is involved in the formation of inclusion complexes with a wide range of hydrophobic guest molecules . This could potentially affect metabolic flux or metabolite levels, depending on the nature of the guest molecules.
Transport and Distribution
Its ability to form inclusion complexes suggests that it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
?-Cyclodextrine (hydrate) est généralement synthétisée par traitement de l’amidon avec des enzymes spécifiques telles que la cyclodextrine glycosyltransférase. La conversion enzymatique implique le clivage de l’amidon en unités de glucose plus petites, qui cyclisent ensuite pour former la structure cyclique des cyclodextrines .
Méthodes de production industrielle
La production industrielle de ?-Cyclodextrine (hydrate) implique des procédés enzymatiques à grande échelle où l’amidon est traité avec la cyclodextrine glycosyltransférase. Le mélange résultant est ensuite purifié pour isoler la cyclodextrine souhaitée. Ce processus est optimisé pour produire des rendements élevés de cyclodextrines avec un minimum de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
?-Cyclodextrine (hydrate) subit diverses réactions chimiques, notamment :
Réduction : implique la suppression d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène.
Substitution : implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers agents de substitution en fonction de la modification souhaitée. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la stabilité de la structure de la cyclodextrine .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des cyclodextrines modifiées avec une solubilité, une stabilité et des propriétés d’inclusion modifiées. Ces modifications améliorent l’utilité des cyclodextrines dans diverses applications .
Applications de recherche scientifique
?-Cyclodextrine (hydrate) a une large gamme d’applications de recherche scientifique :
Chimie : utilisée comme molécule hôte en chimie supramoléculaire pour former des complexes d’inclusion avec des molécules invitées.
Biologie : employée dans l’étude des interactions moléculaires et comme agent stabilisant pour les protéines et les enzymes.
Médecine : utilisée dans les systèmes d’administration de médicaments pour améliorer la solubilité et la biodisponibilité des médicaments peu solubles.
Industrie : appliquée dans l’industrie alimentaire comme stabilisant et dans l’industrie cosmétique pour l’encapsulation des parfums
Applications De Recherche Scientifique
?-Cyclodextrin (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of molecular interactions and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Applied in the food industry as a stabilizer and in the cosmetic industry for fragrance encapsulation
Comparaison Avec Des Composés Similaires
Composés similaires
α-Cyclodextrine : composée de six unités de glucose.
β-Cyclodextrine : composée de sept unités de glucose.
γ-Cyclodextrine : composée de huit unités de glucose.
Unicité
?-Cyclodextrine (hydrate) est unique en raison de son nombre spécifique d’unités de glucose, ce qui détermine la taille de sa cavité et ses propriétés d’inclusion. Cela la rend appropriée pour l’encapsulation de molécules de tailles spécifiques et l’amélioration de leur solubilité et de leur stabilité .
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-HAPKRNSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?
A1: this compound can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.
Q2: Is the columnar structure of this compound stable under all conditions?
A2: Research indicates that the columnar structure of this compound exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
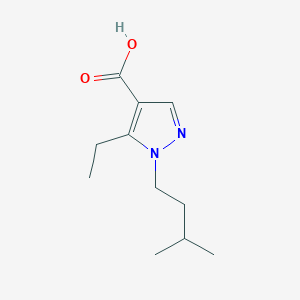
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
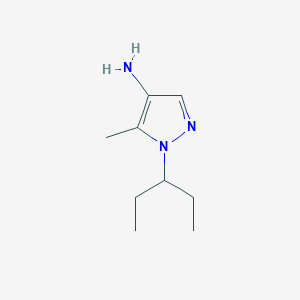
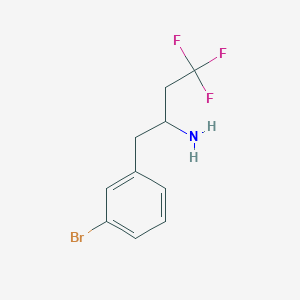

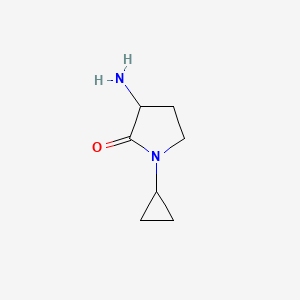


![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
